molecular formula C4H12Cl2N2 B6185420 (but-3-en-1-yl)hydrazine dihydrochloride CAS No. 2624141-92-8

(but-3-en-1-yl)hydrazine dihydrochloride

Cat. No.: B6185420
CAS No.: 2624141-92-8
M. Wt: 159.05 g/mol
InChI Key: FGNQRHQNHUQLDH-UHFFFAOYSA-N
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Description

(but-3-en-1-yl)hydrazine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-en-1-yl)hydrazine dihydrochloride typically involves the reaction of but-3-en-1-ylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C4H9NH2+N2H4H2O+2HClC4H12Cl2N2+H2O\text{C}_4\text{H}_9\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + 2\text{HCl} \rightarrow \text{C}_4\text{H}_{12}\text{Cl}_2\text{N}_2 + \text{H}_2\text{O} C4​H9​NH2​+N2​H4​⋅H2​O+2HCl→C4​H12​Cl2​N2​+H2​O

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(but-3-en-1-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-3-en-1-ylhydrazine oxide, while reduction may produce but-3-en-1-ylhydrazine .

Scientific Research Applications

(but-3-en-1-yl)hydrazine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (but-3-en-1-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

    (but-3-yn-1-yl)hydrazine dihydrochloride: Similar in structure but contains a triple bond instead of a double bond.

    (but-3-en-1-yl)hydrazine: Lacks the dihydrochloride component, making it less stable in certain conditions.

Uniqueness

(but-3-en-1-yl)hydrazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.

Properties

CAS No.

2624141-92-8

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

IUPAC Name

but-3-enylhydrazine;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c1-2-3-4-6-5;;/h2,6H,1,3-5H2;2*1H

InChI Key

FGNQRHQNHUQLDH-UHFFFAOYSA-N

Canonical SMILES

C=CCCNN.Cl.Cl

Purity

95

Origin of Product

United States

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